![molecular formula C15H15N5O B1377277 2-Amino Nevirapine-d3 CAS No. 1346605-12-6](/img/structure/B1377277.png)
2-Amino Nevirapine-d3
説明
“2-Amino Nevirapine-d3” is a derivative of nevirapine, which is structurally similar to nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. The molecular formula of “2-Amino Nevirapine-d3” is C15H12D3N5O, and its molecular weight is 284.33 .
Synthesis Analysis
The synthesis of nevirapine analogs, including “2-Amino Nevirapine-d3”, has been studied . A new method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position has been developed . This method could potentially be used for the synthesis of “2-Amino Nevirapine-d3”.
Molecular Structure Analysis
The molecular structure of nevirapine has been studied using Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .
Chemical Reactions Analysis
The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . The oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of nevirapine have been probed into by methods of Fourier transform infrared (FTIR), FT-Raman, UV-visible, and quantum chemistry . The UV spectrum was measured in methanol . The optimized molecular geometry, bond orders, natural bond order analysis, and harmonic vibrational wavenumbers of nevirapine were calculated by restricted Hartree-Fock and density functional B3LYP methods with the 6-31G (d,p) basis set .
科学的研究の応用
1. Pharmacogenetics of Nevirapine-Induced Hepatotoxicity
A study by Ciccacci et al. (2010) in Mozambique focused on identifying genes and variants involved in nevirapine-induced hepatotoxicity. It highlighted the association of the ABCB1 c.3435C>T SNP with hepatotoxicity risk, emphasizing the role of genetic factors in adverse drug reactions (Ciccacci et al., 2010).
2. Continuous Synthesis of Nevirapine Precursors
Longstreet et al. (2013) investigated the continuous synthesis of 2-bromo-4-methylnicotinonitrile, a precursor to nevirapine. This research offers insights into cost-effective and efficient production methods for nevirapine, highlighting its significance in the pharmaceutical industry (Longstreet et al., 2013).
3. Nevirapine Protein Adducts as Biomarkers of Toxicity
Antunes et al. (2010) conducted a study on the formation of protein adducts by nevirapine metabolites, suggesting potential biomarkers for monitoring toxicity effects in patients administered with nevirapine (Antunes et al., 2010).
4. Pharmacokinetics of Nevirapine Metabolites
Fan-Havard et al. (2013) analyzed the pharmacokinetics of nevirapine phase I metabolites. This study contributes to understanding the drug's biotransformation pathways and its implications for efficacy and toxicity (Fan-Havard et al., 2013).
5. Nevirapine and Cytochrome P450 Interactions
Walubo et al. (2006) explored the role of rat CYP3A and CYP2B1/2 in nevirapine-induced hepatotoxicity, providing insights into the drug's interaction with liver enzymes and its potential adverse effects (Walubo et al., 2006).
6. Nevirapine Hydroxy Metabolites in Plasma
Mustafa et al. (2016) studied CYP2B6 activity by measuring nevirapine hydroxy metabolites in plasma, aiming to understand factors associated with the drug's pharmacokinetic parameters (Mustafa et al., 2016).
7. Synthesis and Characterization of Nevirapine DNA Adducts
Antunes et al. (2008) conducted research on the synthesis and characterization of DNA adducts from nevirapine, contributing to understanding the drug's potential mutagenic and carcinogenic effects (Antunes et al., 2008).
作用機序
Target of Action
2-Amino Nevirapine-d3, a deuterium labeled derivative of Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by transcribing the viral RNA into DNA .
Mode of Action
2-Amino Nevirapine-d3, like Nevirapine, binds directly to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, blocking both the RNA-dependent and DNA-dependent DNA polymerase activities .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino Nevirapine-d3 is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, a critical step in the replication of the virus .
Pharmacokinetics
Nevirapine is metabolized by the cytochrome P450 enzyme system, and its elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .
Result of Action
The primary result of 2-Amino Nevirapine-d3’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, the compound prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus . This can lead to a decrease in viral load and an improvement in immune function in HIV-1-infected individuals .
Safety and Hazards
特性
IUPAC Name |
5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLXAMOFWQAIM-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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